molecular formula C18H15NO B14677955 2-(4-Methoxyphenyl)-6-phenylpyridine CAS No. 33777-95-6

2-(4-Methoxyphenyl)-6-phenylpyridine

Cat. No.: B14677955
CAS No.: 33777-95-6
M. Wt: 261.3 g/mol
InChI Key: JNNNZFHHJVXGJS-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-6-phenylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a methoxyphenyl group at the 2-position and a phenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)-6-phenylpyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . This method is favored for its mild reaction conditions and high yields.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process typically requires the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere to prevent oxidation .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methoxyphenyl)-6-phenylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(4-Methoxyphenyl)-6-phenylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-6-phenylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2-(4-Methoxyphenyl)-6-phenylpyridine is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

33777-95-6

Molecular Formula

C18H15NO

Molecular Weight

261.3 g/mol

IUPAC Name

2-(4-methoxyphenyl)-6-phenylpyridine

InChI

InChI=1S/C18H15NO/c1-20-16-12-10-15(11-13-16)18-9-5-8-17(19-18)14-6-3-2-4-7-14/h2-13H,1H3

InChI Key

JNNNZFHHJVXGJS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CC(=N2)C3=CC=CC=C3

Origin of Product

United States

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